

# An In-Depth Technical Guide to AH-7921 (CAS Number: 55154-30-8)

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## Compound of Interest

Compound Name: AH 7959

Cat. No.: B593615

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

AH-7921 is a synthetic opioid analgesic developed in the 1970s by Allen & Hanburys Ltd.[1][2] Chemically, it is 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide.[3] Although initially investigated for its analgesic properties, it was never marketed as a pharmaceutical drug.[2] In recent years, AH-7921 has emerged as a designer drug, leading to numerous non-fatal and fatal intoxications worldwide.[4] This technical guide provides a comprehensive overview of the chemical, pharmacological, and toxicological properties of AH-7921, intended for researchers and professionals in the field of drug development.

## Chemical and Physical Properties

AH-7921 is a white solid with the following chemical and physical properties.[1]

Property	Value
IUPAC Name	3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
CAS Number	55154-30-8
Molecular Formula	C <sub>16</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>2</sub> O
Molecular Weight	329.27 g/mol [3]
Appearance	White solid[1]

## Pharmacology

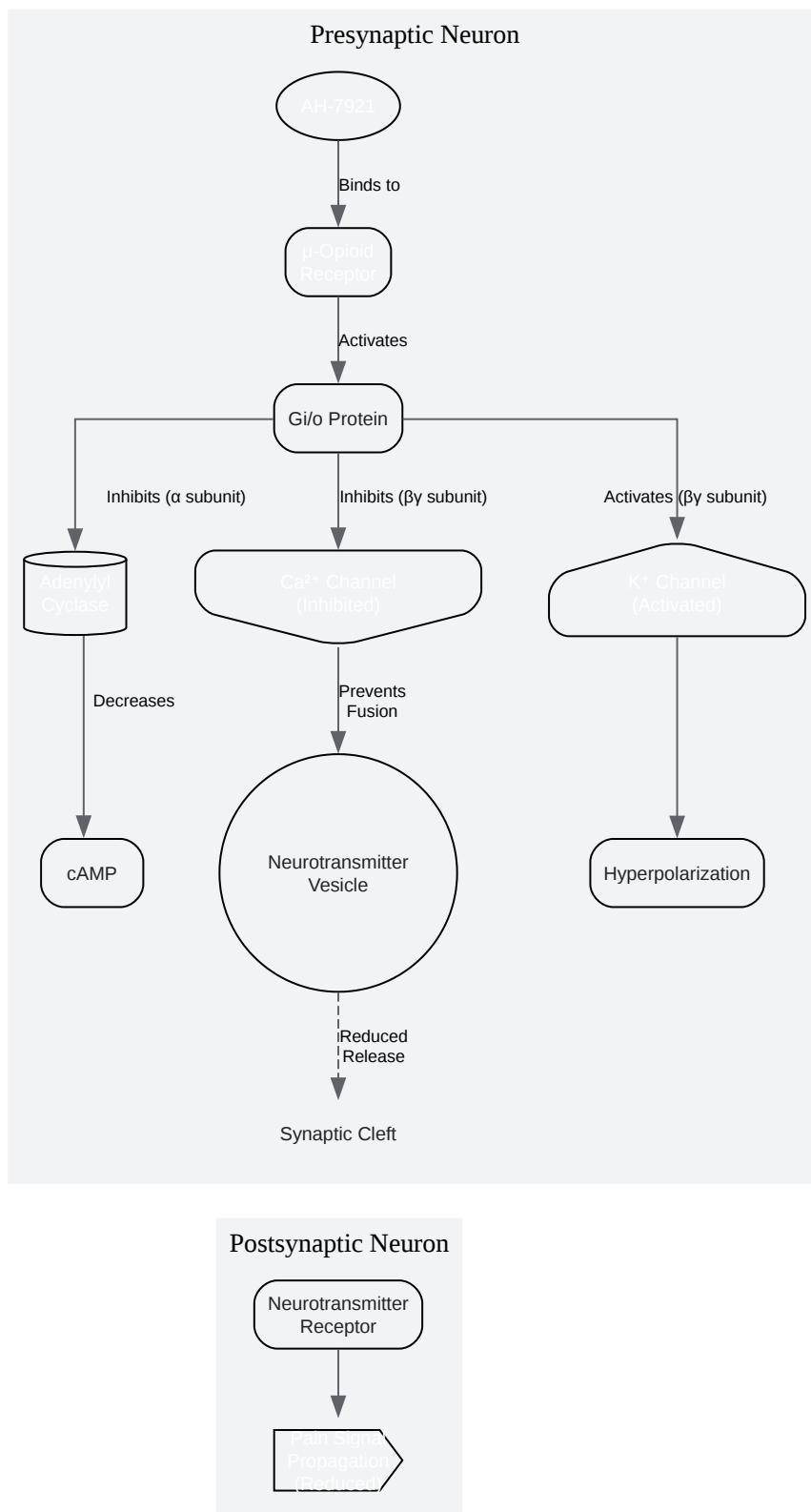
### Mechanism of Action

AH-7921 is a potent agonist of the  $\mu$ -opioid receptor (MOR), which is the primary target for most opioid analgesics.[4][5] It also exhibits some activity at the  $\kappa$ -opioid receptor (KOR).[5] The activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular events, ultimately resulting in analgesia and other physiological effects.

The binding of AH-7921 to the  $\mu$ -opioid receptor initiates the following signaling pathway:

- **G-protein Activation:** The activated receptor promotes the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated heterotrimeric G-protein (Gi/o).
- **Dissociation of G-protein Subunits:** The G $\alpha$ (i/o)-GTP and G $\beta\gamma$  subunits dissociate and interact with downstream effectors.
- **Inhibition of Adenylyl Cyclase:** The G $\alpha$ (i/o)-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Modulation of Ion Channels:** The G $\beta\gamma$  subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
- **Neuronal Hyperpolarization and Reduced Neurotransmitter Release:** The efflux of K<sup>+</sup> and the reduced influx of Ca<sup>2+</sup> cause hyperpolarization of the neuronal membrane and a

decrease in the release of nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).



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## AH-7921 Mechanism of Action

## Receptor Binding Affinity

While AH-7921 is known to be a potent  $\mu$ -opioid agonist, specific experimentally determined binding affinities ( $K_i$  or  $IC_{50}$  values) for AH-7921 at the  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors are not readily available in the published literature. However, a study on a closely related analog, 4-phenyl-AH-7921, reported the following  $K_i$  values:

Receptor	$K_i$ (nM)
$\mu$ -Opioid Receptor (MOR)	60
$\kappa$ -Opioid Receptor (KOR)	34

Data for 4-phenyl-AH-7921, not AH-7921.

These values suggest that modifications to the cyclohexyl ring can significantly impact binding affinity and selectivity.

## In Vivo Pharmacology

Animal studies have demonstrated the potent analgesic effects of AH-7921. Its potency is often compared to that of morphine.

Animal Model	Test	Route of Administration	ED <sub>50</sub> (mg/kg)	Reference Compound	ED <sub>50</sub> (mg/kg)
Mouse	Phenylquinone-induced writhing	Subcutaneous	0.45	Morphine	0.45
Mouse	Acetic acid-induced writhing	-	0.55	-	-
Mouse	Respiratory Depression	Subcutaneous	2.5	Morphine	4.25
Dog	Dental pulp stimulation	Oral	1.25 (minimal effective dose)	Morphine	~1.25
Rhesus Monkey	Dental pulp stimulation	Oral	13.8 (minimal effective dose)	Morphine	≤5.0

## Metabolism

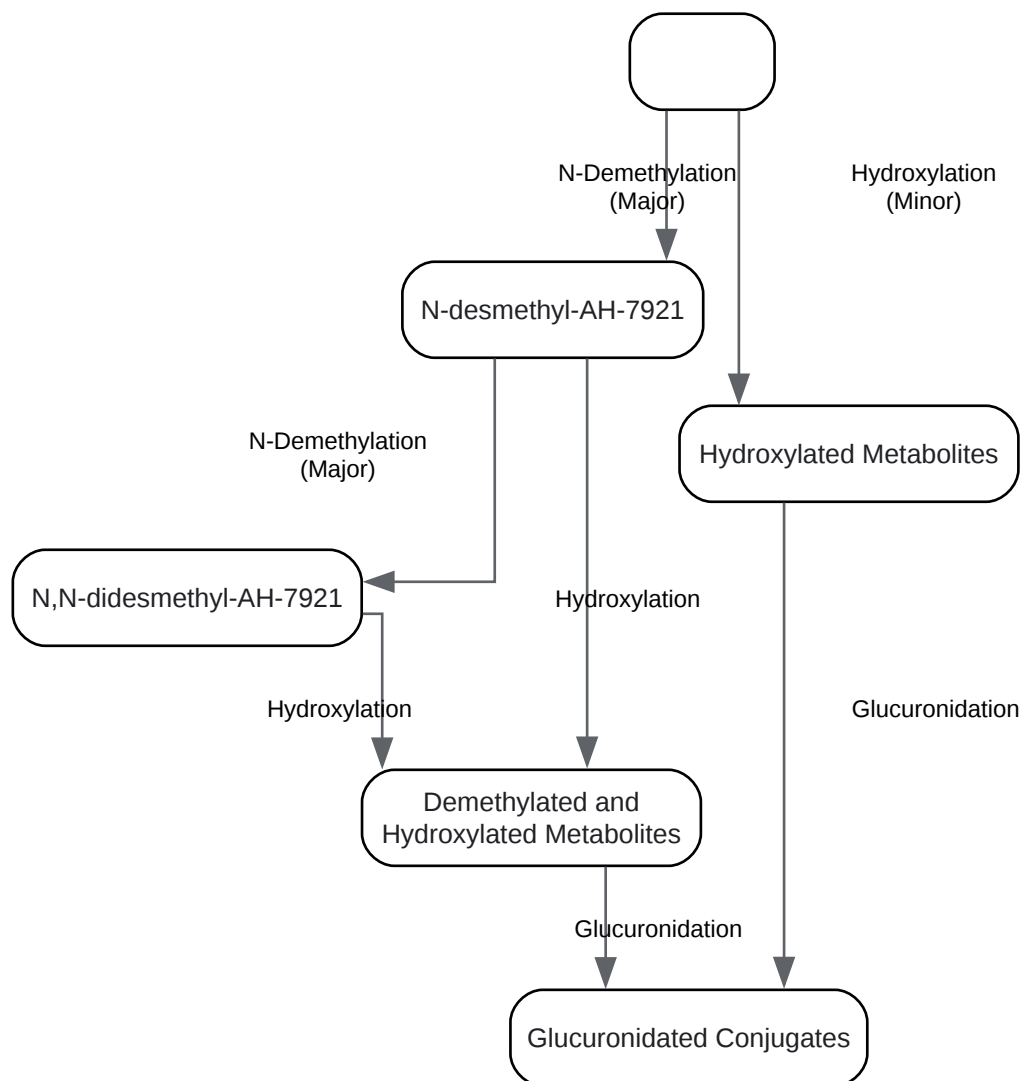
In vitro studies using human liver microsomes (HLM) and hepatocytes have elucidated the primary metabolic pathways of AH-7921. The major routes of metabolism are N-demethylation and hydroxylation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The in vitro half-life of AH-7921 in HLM is approximately 13.5 minutes, indicating rapid metabolism.[\[7\]](#)

A total of 12 metabolites have been identified in vitro, with the most prominent being:

- N-desmethyl AH-7921
- N,N-didesmethyl AH-7921

Other metabolites are formed through hydroxylation of the cyclohexyl ring and the dichlorophenyl ring, as well as combinations of demethylation and hydroxylation.[6]



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#### Metabolic Pathway of AH-7921

## Experimental Protocols

### Synthesis of AH-7921

The synthesis of AH-7921 is a three-step process that can be carried out from commercially available starting materials.[9]

Step 1: Strecker Synthesis of 1-(Dimethylamino)cyclohexanecarbonitrile

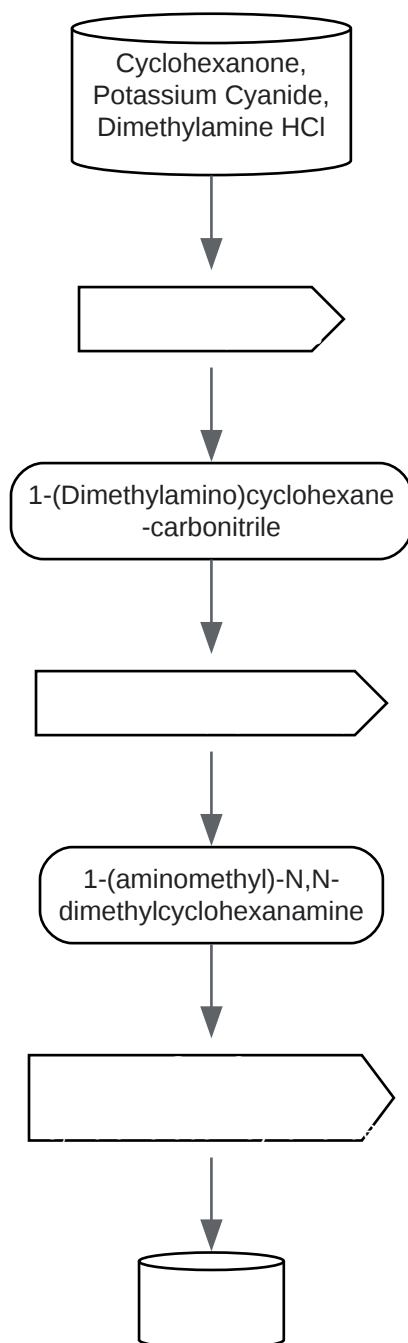
- Reactants: Cyclohexanone, potassium cyanide, and dimethylamine hydrochloride.
- Procedure: A mixture of equimolar amounts of cyclohexanone, potassium cyanide, and dimethylamine hydrochloride in aqueous ethanol is heated. The reaction affords the  $\alpha$ -aminonitrile adduct, 1-(dimethylamino)cyclohexanecarbonitrile.[9]

#### Step 2: Reduction of 1-(Dimethylamino)cyclohexanecarbonitrile

- Reactant: 1-(Dimethylamino)cyclohexanecarbonitrile.
- Reducing Agent: Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or catalytic hydrogenation.
- Procedure: The nitrile group of 1-(dimethylamino)cyclohexanecarbonitrile is reduced to a primary amine using a suitable reducing agent like  $\text{LiAlH}_4$  in an anhydrous solvent such as diethyl ether. This step yields 1-(aminomethyl)-N,N-dimethylcyclohexanamine.[9]

#### Step 3: Acylation of 1-(aminomethyl)-N,N-dimethylcyclohexanamine

- Reactants: 1-(aminomethyl)-N,N-dimethylcyclohexanamine and 3,4-dichlorobenzoyl chloride.
- Procedure: The primary amine is acylated with 3,4-dichlorobenzoyl chloride in an appropriate solvent to form the final product, AH-7921.[9] The product can be isolated as the hydrochloride salt or the free base.



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### Synthetic Pathway for AH-7921

## Opioid Receptor Competitive Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound like AH-7921 to opioid receptors using a radioligand competition assay.



#### Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human  $\mu$ -opioid receptor).
- Radioligand (e.g., [ $^3$ H]-Naloxone or [ $^3$ H]-DAMGO).
- Unlabeled competitor (AH-7921).
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
- Nonspecific binding control (e.g., 10  $\mu$ M Naloxone).
- 96-well plates.
- Glass fiber filters.
- Scintillation fluid and counter.

#### Procedure:

- Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
- Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
  - Total Binding: Add assay buffer, diluted membrane preparation, and the radioligand at a fixed concentration (typically near its  $K_e$ ).
  - Nonspecific Binding: Add the nonspecific binding control, diluted membrane preparation, and the radioligand.
  - Competition: Add serial dilutions of AH-7921, the diluted membrane preparation, and the radioligand.

- Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The  $IC_{50}$  (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The  $K_i$  can then be calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where  $[L]$  is the concentration of the radioligand and  $K_e$  is its dissociation constant.

## Toxicology

AH-7921 has a narrow therapeutic window, meaning the dose that produces therapeutic effects is close to the dose that causes toxic effects.[5] The primary toxic effect is respiratory depression, which is a common and potentially fatal side effect of opioid agonists. Animal studies have shown that AH-7921 is a more potent respiratory depressant than morphine.[2]

Numerous fatal and non-fatal intoxications involving AH-7921 have been reported. In many of these cases, other substances were also detected, making it difficult to attribute the toxicity solely to AH-7921. Post-mortem blood concentrations of AH-7921 in fatal cases have been reported to range from 0.03 to 9.1 mg/L.[2]

## Conclusion

AH-7921 is a potent synthetic opioid with a mechanism of action primarily mediated by the  $\mu$ -opioid receptor. Its pharmacological profile is similar to that of morphine, but it appears to have a narrower therapeutic window and a higher risk of respiratory depression. The rapid metabolism of AH-7921 leads to the formation of several metabolites, with N-demethylation

being a major pathway. The information provided in this technical guide summarizes the current understanding of AH-7921 and is intended to be a valuable resource for researchers and drug development professionals. Further research is needed to fully characterize its receptor binding affinities and to develop more detailed in vivo toxicological profiles.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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